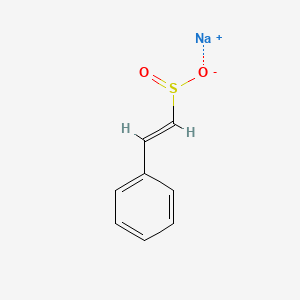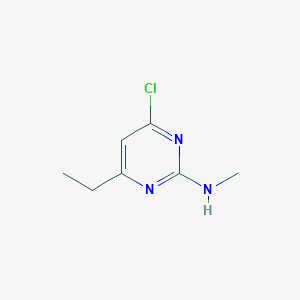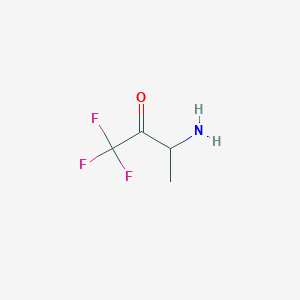
3-Amino-1,1,1-trifluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H6F3NO It is characterized by the presence of an amino group and a trifluoromethyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluorobutan-2-one typically involves the reaction of trifluoroacetone with ammonia or an amine under controlled conditions. One common method includes the use of trifluoroacetone and ammonium acetate in the presence of a catalyst to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
3-Amino-1,1,1-trifluorobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, further contributing to its biological activity.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-one: Similar structure but with one less carbon atom.
3-Amino-1,1,1-trifluorobutan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: 3-Amino-1,1,1-trifluorobutan-2-one is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6F3NO |
|---|---|
Molecular Weight |
141.09 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C4H6F3NO/c1-2(8)3(9)4(5,6)7/h2H,8H2,1H3 |
InChI Key |
XDSRRWBHHSHTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



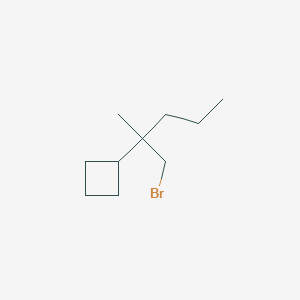
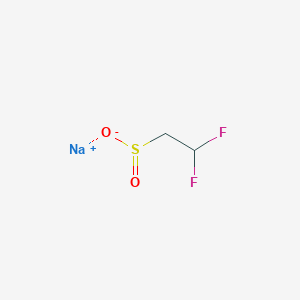

![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)


![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
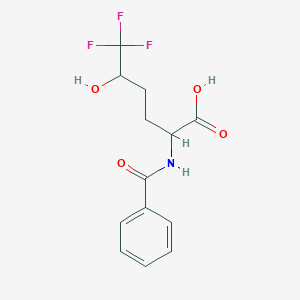
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
